Farnesol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDAMVZIKSXKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCO)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032389 | |
| Record name | Farnesol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992), Colorless liquid with a delicate floral odor; [Hawley], Slightly yellow to colourless liquid; mild, oily, floral aroma | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Farnesol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5274 | |
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| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Farnesol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
230 to 235 °F at 760 mmHg (NTP, 1992), 110-113 °C, BP: 145-146 °C at 3 mm Hg | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 484 | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 484 | |
| Record name | FARNESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in three volumes of 70% alcohol, SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL, Solubility in alcohol: 1 mL in 1 mL 95% ethanol, Insoluble in water, Insoluble in water; soluble in oils, soluble (in ethanol) | |
| Details | FCC; Food chemicals codex. Committee on Food Chemicals Codex, Food and Nutrition Board, Institute of Medicine. 5th.. Washington, DC: National Academy Press p. 562 (2003) | |
| Record name | FARNESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | FCC; Food chemicals codex. Committee on Food Chemicals Codex, Food and Nutrition Board, Institute of Medicine. 5th.. Washington, DC: National Academy Press p. 562 (2003) | |
| Record name | Farnesol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8871 at 20 °C/4 °C, Sp gr: 0.884-0.891, 0.884-0.889 | |
| Details | FCC; Food chemicals codex. Committee on Food Chemicals Codex, Food and Nutrition Board, Institute of Medicine. 5th.. Washington, DC: National Academy Press p. 263 (2003) | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | FCC; Food chemicals codex. Committee on Food Chemicals Codex, Food and Nutrition Board, Institute of Medicine. 5th.. Washington, DC: National Academy Press p. 263 (2003) | |
| Record name | FARNESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | FCC; Food chemicals codex. Committee on Food Chemicals Codex, Food and Nutrition Board, Institute of Medicine. 5th.. Washington, DC: National Academy Press p. 263 (2003) | |
| Record name | Farnesol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.0000394 [mmHg] | |
| Record name | Farnesol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5274 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless liquid, Slightly yellow liquid | |
CAS No. |
4602-84-0 | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Farnesol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4602-84-0 | |
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| Record name | Farnesol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Farnesol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.731 | |
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| Record name | FARNESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biosynthesis and Metabolic Pathways of Farnesol
De Novo Biosynthesis Pathways
Two primary pathways are responsible for the de novo biosynthesis of the isoprenoid precursors IPP and DMAPP: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. These pathways operate in different organisms and cellular compartments. wikipedia.orgwikipedia.orgwikipedia.orglipidmaps.org
Mevalonate (MVA) Pathway in Eukaryotic and Archaeal Systems
The MVA pathway is the primary route for isoprenoid biosynthesis in eukaryotes and archaea. wikipedia.orgwikipedia.orgwikipedia.orglipidmaps.orguni.lufishersci.fiwikipedia.org This cytoplasmic pathway converts acetyl-CoA into IPP and DMAPP through a series of enzymatic steps.
The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate. wikipedia.org Mevalonate undergoes further phosphorylation and decarboxylation steps to yield IPP. IPP can then be isomerized to DMAPP by the enzyme isopentenyl-diphosphate delta isomerase. wikipedia.orgwikipedia.orgwikipedia.orguni.luwikipedia.orgwikipedia.org
Farnesyl diphosphate (B83284) (FPP) is a crucial intermediate in the biosynthesis of farnesol (B120207) and many other isoprenoids, including sterols and carotenoids. wikipedia.org FPP is synthesized from IPP and DMAPP through the action of farnesyl diphosphate synthase (also known as prenyltransferase). This enzyme catalyzes the sequential head-to-tail condensation of one molecule of DMAPP with two molecules of IPP, forming the 15-carbon FPP molecule. wikipedia.orgwikipedia.orgwikipedia.orguni.lu
The final step in the biosynthesis of this compound from the MVA pathway involves the conversion of FPP to this compound. This reaction is catalyzed by phosphatases or pyrophosphatases, which remove the pyrophosphate group from FPP. wikipedia.orguni.luguidetomalariapharmacology.orgnih.govnih.govnih.gov This enzymatic dephosphorylation yields the free alcohol, this compound. guidetomalariapharmacology.orgnih.govnih.gov
Methylerythritol Phosphate (MEP) Pathway in Prokaryotic and Plant Plastid Systems
The MEP pathway, also known as the non-mevalonate pathway, is the primary route for isoprenoid biosynthesis in most bacteria, including Escherichia coli, and in the plastids of plants and algae. wikipedia.orgwikipedia.orgwikipedia.orglipidmaps.orgresearchgate.net This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates.
The MEP pathway converts pyruvate and glyceraldehyde-3-phosphate into 2-C-methyl-D-erythritol 4-phosphate (MEP) through a series of steps. wikipedia.orgwikipedia.orgwikipedia.orglipidmaps.org MEP is then further processed to eventually yield IPP and DMAPP. wikipedia.orgwikipedia.orgwikipedia.orglipidmaps.org These isoprenoid precursors generated by the MEP pathway are chemically identical to those produced by the MVA pathway and serve as the building blocks for the synthesis of various isoprenoids, including FPP, which can then be converted to this compound. wikipedia.orgwikipedia.orgwikipedia.orglipidmaps.org
Here is a summary of the key compounds and their roles in this compound biosynthesis:
| Compound Name | Role in Biosynthesis |
| Isopentenyl Diphosphate (IPP) | Five-carbon isoprenoid building block |
| Dimethylallyl Diphosphate (DMAPP) | Isomer of IPP, initiates chain elongation |
| Farnesyl Diphosphate (FPP) | 15-carbon precursor of this compound and other isoprenoids |
| Mevalonate (MVA) | Intermediate in the MVA pathway |
| Methylerythritol Phosphate (MEP) | Intermediate in the MEP pathway |
This compound Salvage Pathways and Re-phosphorylation
Beyond de novo synthesis, organisms possess salvage pathways that allow for the re-incorporation of free this compound back into the isoprenoid metabolic pool. This is primarily achieved through the re-phosphorylation of this compound to farnesyl pyrophosphate (FPP). mdpi.compnas.org This salvage mechanism is crucial for regulating intracellular this compound levels, as excess free this compound can be toxic to cells. pnas.org
The re-phosphorylation of this compound is generally understood to occur through a two-step process involving kinase activities. mdpi.com The first step involves the phosphorylation of this compound (FOH) to farnesyl monophosphate (FP) by a polyprenol kinase. mdpi.com Subsequently, farnesyl monophosphate is further phosphorylated to farnesyl pyrophosphate (FPP) by a polyprenyl-phosphate kinase. mdpi.com This salvaged FPP can then re-enter the various isoprenoid-dependent anabolic pathways, including protein prenylation and the synthesis of essential lipids like ubiquinone and dolichol. mdpi.com
Polyprenol Kinase and Polyprenyl-Phosphate Kinase Activities in Select Organisms
Evidence for polyprenol kinase and polyprenyl-phosphate kinase activities involved in this compound salvage has been observed in a range of organisms, including bacteria, animals, and plants. mdpi.com However, the specific enzymes responsible have been unequivocally identified in only a limited number of organisms, particularly in photosynthetic organisms like plants and cyanobacteria. mdpi.com
In mammals, early studies in rat liver homogenates demonstrated enzymatic activity capable of synthesizing farnesyl monophosphate from this compound, with subsequent phosphorylation to FPP. mdpi.com This this compound kinase activity was found to be associated with microsomes. mdpi.com
In plants, genes encoding polyprenol kinases have been identified. For example, in Arabidopsis thaliana, the VTE5 gene encodes a chloroplast-targeted, membrane-bound enzyme with phytol (B49457) kinase activity, and homologs of this gene are found in cyanobacteria and other organisms. oup.com While VTE5 is primarily known for its role in tocopherol biosynthesis by phosphorylating phytol, the presence of similar kinases in the same pathway suggests potential for broader polyprenol phosphorylation activity. Research in Arabidopsis thaliana has proposed a this compound cycle incorporating salvage, with the kinases encoded by VTE5 and VTE6 implicated in this process. asm.org
Cyanobacteria, as prokaryotic organisms with the MEP pathway localized in chloroplasts (believed to have originated from endosymbiotic cyanobacteria), also exhibit polyprenol metabolic activities. nih.govnih.gov Some cyanobacteria have been shown to produce C35–C45 polyprenols. mdpi.com While specific this compound kinases have not been as extensively characterized as in plants, the presence of polyprenol kinases in cyanobacteria is supported by the identification of VTE5 homologs. oup.com
In fungi, particularly Candida species, while this compound is produced and plays roles in quorum sensing, studies suggest the absence of a this compound salvage pathway involving these specific kinases in some species like Saccharomyces cerevisiae. asm.orgunl.edu This contrasts with the presence of such pathways in bacteria, plants, and animals. mdpi.comasm.org
Comparative Analysis of Salvage Pathway Presence Across Biological Kingdoms
The presence and prominence of this compound salvage pathways appear to vary across biological kingdoms. Biochemical studies suggest that this pathway, involving polyprenol kinase and polyprenyl-phosphate kinase, is active in bacteria, animals, and plants. mdpi.com This pathway serves as a mechanism to regulate or bypass the primary isoprenoid biosynthetic pathway. mdpi.com
In bacteria, while the major accumulated forms of polyprenols are typically phosphorylated (undecaprenyl phosphate and diphosphate), evidence supports the existence of polyprenol kinases for re-phosphorylation. nih.govmdpi.com For example, an undecaprenol (B103720) phosphokinase has been identified in Staphylococcus aureus. nih.gov
Plants utilize the salvage pathway, and specific genes encoding kinases involved in polyprenol phosphorylation have been identified and characterized, such as VTE5 in Arabidopsis thaliana. oup.com The presence of this pathway in plants highlights its importance in managing polyprenol pools, including potentially this compound, and integrating them into various metabolic processes like tocopherol biosynthesis.
Mammals also exhibit this compound kinase activity, indicating a salvage mechanism for this compound. mdpi.com This pathway can incorporate free this compound into FPP, which can then be used for protein prenylation and synthesis of other essential isoprenoids. mdpi.com
In contrast, in some fungi, such as Saccharomyces cerevisiae and Candida albicans, research suggests the absence of a dedicated this compound salvage pathway that re-phosphorylates this compound to FPP using homologs of the kinases found in other kingdoms. asm.orgunl.edu This difference may reflect variations in isoprenoid metabolism and the specific roles of this compound in fungal biology, such as its function as a quorum sensing molecule. researchgate.netunl.edutandfonline.com
The comparative analysis suggests that while the core isoprenoid biosynthesis pathways (MVA and MEP) are widespread, the mechanisms for salvaging free polyprenols like this compound and re-phosphorylating them can differ significantly between biological kingdoms, potentially reflecting distinct evolutionary pressures and metabolic needs.
Regulatory Mechanisms of this compound Biosynthesis
The biosynthesis of this compound, primarily through the mevalonate pathway, is subject to intricate regulatory mechanisms to ensure appropriate levels of downstream isoprenoids for various cellular functions while preventing the accumulation of potentially toxic intermediates. Regulation occurs at both the enzymatic and genetic levels. frontiersin.orgcreative-proteomics.com
Enzymatic Regulation: Farnesyl Pyrophosphatase and HMG-CoA Reductase Degradation
This compound levels are directly influenced by the activity of phosphatases or pyrophosphatases that dephosphorylate farnesyl pyrophosphate (FPP). researchgate.netnih.gov Increased activity of these enzymes can lead to higher concentrations of free this compound. Conversely, their regulation can control the flux of FPP towards this compound versus other downstream products like sterols or prenylated proteins. For example, in Escherichia coli, overexpression of certain phosphatases like PgpB and YbjG, along with FPP synthase, can lead to increased this compound production. nih.gov
A critical point of regulation in the mevalonate pathway upstream of FPP and this compound is the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. nih.govcreative-proteomics.comfrontiersin.org This enzyme catalyzes the rate-limiting step in the MVA pathway, the conversion of HMG-CoA to mevalonate. wikipedia.orgnih.govcreative-proteomics.comfrontiersin.org HMG-CoA reductase activity is tightly controlled through various mechanisms, including feedback regulation by downstream metabolites. creative-proteomics.comfrontiersin.orgnih.gov
Genetic Regulation of Biosynthetic Pathway Enzymes
The expression of genes encoding enzymes in the this compound biosynthetic pathway, particularly those in the mevalonate and MEP pathways, is subject to transcriptional regulation. wikipedia.orgfrontiersin.orgcreative-proteomics.com This allows cells to adjust the capacity of the pathway in response to cellular needs and environmental cues.
In eukaryotes, the transcriptional regulation of the mevalonate pathway, including HMG-CoA reductase, is largely mediated by sterol regulatory element-binding proteins (SREBPs). wikipedia.orgfrontiersin.orgcreative-proteomics.comfrontiersin.org SREBPs are transcription factors that activate genes involved in cholesterol and lipid metabolism, including those encoding enzymes in the mevalonate pathway. frontiersin.orgcreative-proteomics.comfrontiersin.org SREBPs are activated when cellular sterol levels are low, leading to increased expression of biosynthetic enzymes like HMG-CoA reductase and farnesyl pyrophosphate synthase, thereby increasing the production of isoprenoids and sterols. frontiersin.orgcreative-proteomics.comfrontiersin.org
In plants, both the MVA and MEP pathways are present and their gene expression can be regulated in response to various stimuli. biorxiv.org For instance, overexpression of key enzymes in one pathway can lead to changes in the expression of enzymes in the other, suggesting cross-talk and coordinated genetic regulation. biorxiv.org
In fungi like Candida albicans, the synthesis and secretion of this compound are also subject to transcriptional regulation, although the specific mechanisms are still being elucidated. unl.edubiorxiv.org Studies screening transcription regulator knockout collections have identified mutants with altered this compound accumulation and localization, indicating the involvement of complex regulatory networks in controlling this compound biosynthesis and metabolism. unl.edu
Regulation of the MEP pathway in bacteria and plants also involves transcriptional control, with some intermediates like methylerythritol cyclodiphosphate (MEcDP) potentially acting as signaling molecules that influence gene expression. rsc.orgbohrium.comnih.gov
Molecular Mechanisms of Farnesol in Cellular Processes
Quorum Sensing Modulation in Microbial Systems
Farnesol (B120207) is a key signaling molecule in the quorum-sensing network of the opportunistic fungal pathogen Candida albicans. It governs population density-dependent behaviors, most significantly the morphological transition between yeast and hyphal forms, a critical factor in the fungus's virulence pnas.org.
Impact on Microbial Biofilm Development and Dispersal
This compound significantly influences the formation and structural integrity of microbial biofilms, which are organized communities of cells encased in an extracellular matrix nih.gov.
This compound is a potent inhibitor of C. albicans biofilm formation nih.govnih.govasm.orgresearchgate.netgcu.ac.uk. Its effect is concentration-dependent, with higher concentrations leading to more significant inhibition nih.govnih.govasm.orgresearchgate.netgcu.ac.uk. When introduced during the initial adhesion phase of biofilm development, this compound can completely prevent the formation of a mature biofilm nih.govnih.govasm.orgresearchgate.netgcu.ac.uk. For instance, preincubation of adherent C. albicans cells with 300 μM this compound resulted in the complete inhibition of biofilm formation nih.govnih.govasm.orgresearchgate.net. This inhibition is linked to this compound's ability to prevent the yeast-to-hyphae morphological transition, a critical step for the development of the complex three-dimensional structure of C. albicans biofilms nih.govmdpi.com. By blocking filamentation, this compound leads to the formation of scant biofilms composed predominantly of yeast cells nih.govmdpi.com.
C. albicans| This compound Concentration | Observation | Outcome |
|---|---|---|
| 3 µM | Minimal effect on biofilm structure. | Biofilm develops. |
| 30 µM | Noticeable reduction in hyphal elements. | Reduced biofilm complexity. |
| 300 µM | Prevents germination of adherent yeast cells. | Complete inhibition of biofilm formation nih.govnih.govasm.orgresearchgate.net. |
Modulation of Drug Efflux Pump Gene Expression and Activity (e.g., ABC transporters, CDR1, MDR1)
This compound has been identified as a modulator of drug efflux pumps, particularly those belonging to the ATP-binding cassette (ABC) superfamily of transporters, which are significant contributors to multidrug resistance (MDR) in various microorganisms. nih.gov In the fungal pathogen Candida albicans, this compound specifically modulates the efflux activity of ABC transporters such as CaCdr1p and CaCdr2p. nih.gov This modulation leads to an increased intracellular concentration of antifungal drugs like fluconazole (B54011). nih.gov Studies have shown that this compound can rapidly induce the expression of the CDR1 gene. asm.org This induction is dose-dependent and is mediated by the transcription factors Tac1 and Znc1. asm.orgresearchgate.net The upregulation of CDR1 is believed to be part of a cellular response to facilitate this compound efflux. asm.org Interestingly, this compound's modulatory effect appears to be specific to ABC transporters, as it does not affect the activity of pumps from the major facilitator superfamily (MFS), such as CaMdr1p. nih.gov
In the context of bacterial pathogens, this compound also influences the expression of efflux pump genes. In Staphylococcus aureus, this compound exposure can lead to oxidative stress, which in turn induces the expression of efflux pump genes like norB. nih.govresearchgate.net This upregulation contributes to an enhanced tolerance to certain antimicrobials. nih.gov Sequential exposure to this compound can lead to a sensitized state in S. aureus, characterized by a significant upregulation of the norA gene, another efflux pump gene. nih.gov The ability of this compound to act as an efflux pump inhibitor has also been demonstrated in Mycobacterium smegmatis, where it enhances the accumulation and inhibits the efflux of substrates like ethidium (B1194527) bromide. mdpi.com
| Organism | Efflux Pump/Gene | Transporter Family | Effect of this compound | Reference |
|---|---|---|---|---|
| Candida albicans | Cdr1p, Cdr2p | ABC Transporter | Modulates efflux activity; Induces gene expression (CDR1) | nih.govasm.orgmdpi.com |
| Candida albicans | Mdr1p | Major Facilitator Superfamily (MFS) | No modulation of efflux activity | nih.gov |
| Candida auris | CDR1 | ABC Transporter | Decreases gene expression in the presence of fluconazole | mdpi.com |
| Staphylococcus aureus | norA, norB | Major Facilitator Superfamily (MFS) | Upregulates gene expression | nih.govresearchgate.net |
| Mycobacterium smegmatis | Efflux Pumps (general) | Not specified | Inhibits efflux activity | mdpi.com |
Interference with Ergosterol (B1671047) Biosynthesis Pathways
This compound is an endogenously generated precursor in the sterol biosynthesis pathway in fungi. nih.govnih.gov Exogenous this compound can interfere with this pathway, leading to a reduction in ergosterol, a vital component of the fungal cell membrane. nih.govnih.gov This interference is a key aspect of its antifungal mechanism. In Coccidioides posadasii, exposure to subinhibitory concentrations of this compound resulted in a decreased amount of extractable ergosterol from the fungal cells, an effect similar to that of itraconazole (B105839), a known ergosterol biosynthesis inhibitor. nih.gov
The mechanism involves the regulation of genes central to the ergosterol pathway. In Candida albicans biofilms, this compound treatment has been shown to decrease the transcription levels of several key ERG genes, including ERG11, ERG25, ERG6, ERG3, and ERG1. nih.gov Since this compound is derived from farnesyl pyrophosphate (FPP), an intermediate in the pathway, the introduction of exogenous this compound may alter the intracellular balance and feedback regulation, leading to the downregulation of these biosynthetic genes. nih.govmdpi.comresearchgate.net This disruption of ergosterol synthesis compromises the integrity of the cell membrane, which can explain the synergistic effects observed when this compound is combined with azole antifungals that also target this pathway. nih.govfrontiersin.org
| Organism | Affected Genes | Observed Effect | Reference |
|---|---|---|---|
| Coccidioides posadasii | Not specified | Decreased total ergosterol content in cells | nih.gov |
| Candida albicans | ERG1, ERG3, ERG6, ERG11, ERG25 | Decreased transcription levels in biofilms | nih.gov |
Interspecies Quorum Sensing and Polymicrobial Biofilm Interactions
Modulation of Bacterial Quorum Sensing Signals (e.g., Pseudomonas aeruginosa quinolone signal, homoserine lactones)
This compound, a quorum-sensing molecule (QSM) produced by the fungus Candida albicans, can engage in interspecies communication by modulating bacterial quorum sensing systems. nih.gov A notable example is its interaction with the opportunistic bacterium Pseudomonas aeruginosa. This compound has been shown to inhibit the production of the Pseudomonas quinolone signal (PQS), a key signaling molecule in its quorum-sensing network. nih.gov This inhibition occurs at the transcriptional level, with this compound causing a decrease in the transcript levels of pqsA, the first gene in the PQS biosynthetic operon, without affecting the transcription of the regulator pqsR. nih.gov It is suggested that this compound promotes a non-productive interaction between the PqsR protein and the pqsA promoter. nih.gov
Conversely, under certain genetic conditions, this compound can stimulate aspects of P. aeruginosa quorum sensing. In lasR mutant strains, which are deficient in a master quorum sensing regulator, this compound can restore the production of PQS and PQS-controlled virulence factors. cornell.eduresearchgate.net This restoration is achieved by increasing the expression of pqsH, the gene for the enzyme that performs the final step in PQS biosynthesis. cornell.eduresearchgate.net This effect requires the RhlR transcriptional regulator and is associated with higher levels of its activator, N-butyryl-homoserine lactone. cornell.eduresearchgate.net this compound and another QSM, 3-oxo-C12-homoserine lactone from P. aeruginosa, both inhibit the yeast-to-hyphal transition in C. albicans by directly inhibiting the activity of the adenylyl cyclase, Cyr1p. asm.org
Effects on Bacterial Biofilm Formation (e.g., Staphylococcus epidermidis, Streptococcus mutans, Staphylococcus aureus)
This compound demonstrates significant activity against bacterial biofilm formation. In Staphylococcus epidermidis, this compound inhibits biofilm formation and can induce detachment of cells from established biofilms. nih.govresearchgate.net It reduces the biovolume, substratum coverage, and mean thickness of S. epidermidis biofilms. nih.gov
For Staphylococcus aureus, this compound inhibits biofilm formation and compromises the integrity of the cell membrane. mdpi.comnih.govasm.org It has been shown to be effective against biofilms of both methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) strains. mdpi.com The antibiofilm activity is concentration-dependent, with higher concentrations leading to greater inhibition. mdpi.com In mixed biofilms of C. albicans and S. aureus, this compound treatment leads to patchy biofilms that lack the typical candidal hyphae. mdpi.com
This compound also reduces biofilm formation by the dental pathogen Streptococcus mutans. nih.govmdpi.com The mechanism in S. mutans is thought to involve the disruption of the bacterial membrane and inhibition of the synthesis of biofilm matrix polysaccharides. nih.govasm.org
| Bacterial Species | Effect on Biofilm | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibits formation; compromises cell membrane integrity | mdpi.comnih.govasm.org |
| Staphylococcus epidermidis | Inhibits formation; induces detachment from established biofilms | nih.govresearchgate.net |
| Streptococcus mutans | Reduces formation; disrupts membrane and matrix polysaccharide synthesis | nih.govasm.orgmdpi.com |
Influence on Bacterial Virulence Factor Expression (e.g., staphyloxanthin production in S. aureus)
This compound can directly influence the expression of key bacterial virulence factors. In Staphylococcus aureus, exposure to this compound leads to a dramatic, dose-dependent loss of the golden pigment staphyloxanthin. researchgate.netnih.govnih.gov Staphyloxanthin is an important virulence factor that protects the bacterium from oxidative stress and the host immune response. researchgate.netnih.gov
The mechanism for this depigmentation does not appear to involve the downregulation of the crt operon, which synthesizes the enzymes for the staphyloxanthin biosynthesis pathway. researchgate.netnih.govnih.gov Instead, a theoretical binding model suggests that this compound, due to its high structural similarity to the substrate of the CrtM enzyme (farnesyl pyrophosphate), may act as a competitive inhibitor of this crucial enzyme in the pathway. researchgate.netnih.govnih.gov The loss of staphyloxanthin is also observed when S. aureus is co-cultured with a this compound-producing strain of C. albicans, but not with a this compound-deficient mutant, confirming the role of this compound in this interspecies interaction. researchgate.netnih.gov Paradoxically, while reducing this key virulence factor, the oxidative stress induced by this compound can also activate a stress response in S. aureus that confers enhanced tolerance to hydrogen peroxide and phagocytic killing. researchgate.netnih.govnih.gov
Apoptotic and Regulated Cell Death Induction Mechanisms in Eukaryotic Cells (in vitro studies)
This compound is an effective inducer of apoptosis, or regulated cell death, in a variety of eukaryotic cells, including numerous types of carcinoma cells and fungi. uni.lunih.gov The mechanisms underlying this compound-induced apoptosis are multifaceted and involve several interconnected cellular processes.
A primary mechanism is the generation of reactive oxygen species (ROS). uni.lunih.gov In fungi such as Candida albicans, this compound exposure leads to ROS accumulation, which is accompanied by mitochondrial degradation and the activation of caspases. nih.govnih.gov Specifically, this compound induces the upregulation of the caspase gene MCA1 in C. albicans, leading to the presence of activated caspases within the cell, a hallmark of apoptosis. nih.gov
In mammalian cancer cells, this compound triggers the intrinsic pathway of apoptosis. researchgate.net This is characterized by the dissipation of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of the apoptosome, leading to the cleavage and activation of caspase-9 and caspase-3. nih.govresearchgate.net The induction of apoptosis by this compound is also associated with an increased expression of the pro-apoptotic protein Bak and a reduction in anti-apoptotic proteins like BCL2. nih.gov
Engagement of Intrinsic and Extrinsic Apoptotic Signaling Pathways
This compound, a naturally occurring sesquiterpene alcohol, has been shown to engage both intrinsic and extrinsic apoptotic signaling pathways in various cell types. The intrinsic, or mitochondrial-dependent, pathway is a primary mechanism through which this compound induces apoptosis. This is evidenced by its ability to cause the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This event is a critical step in the activation of the apoptosome and the subsequent caspase cascade. Studies have demonstrated that this compound treatment leads to the activation of caspase-9, the initiator caspase of the intrinsic pathway, and caspase-3, a key executioner caspase. mdpi.comnih.gov Furthermore, the pro-apoptotic effects of this compound can be significantly inhibited by the overexpression of the anti-apoptotic protein Bcl-2, further solidifying the role of the mitochondrial pathway in its mechanism of action. nih.govuni.lu While the intrinsic pathway appears to be the predominant mechanism, there is also evidence suggesting this compound's ability to trigger apoptosis through the classical mammalian intrinsic and extrinsic apoptotic signaling pathways in human oral squamous carcinoma cells. nih.gov
Modulation of Pro-apoptotic and Anti-apoptotic Protein Expression (e.g., Bax/Bcl-2 Ratio, p53, Caspases)
This compound significantly alters the expression of key regulatory proteins involved in apoptosis. A critical aspect of its pro-apoptotic activity is the modulation of the Bcl-2 family of proteins, which are central to the regulation of the intrinsic apoptotic pathway. Research has shown that this compound treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the expression of the anti-apoptotic protein Bcl-2. techscience.comspandidos-publications.com This shift in the Bax/Bcl-2 ratio is a crucial determinant in tipping the cellular balance towards apoptosis. techscience.commdpi.com
The tumor suppressor protein p53 is another important target in this compound-induced apoptosis. mdpi.com Studies have demonstrated that this compound can increase the expression of p53, which in turn can activate the transcription of pro-apoptotic genes like Bax, thereby promoting apoptosis. techscience.comspandidos-publications.commdpi.com
Furthermore, this compound triggers the activation of a cascade of caspases, which are the executioners of apoptosis. Evidence indicates that this compound induces the cleavage and activation of initiator caspases such as caspase-9 (associated with the intrinsic pathway) and executioner caspases like caspase-3 and caspase-7. nih.govmdpi.comnih.gov The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis. ijper.orgnih.gov In some cell lines, this compound has been shown to induce the cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3. nih.govmdpi.com
Modulation of Apoptotic Proteins by this compound
| Protein | Effect of this compound | Role in Apoptosis | References |
|---|---|---|---|
| Bax | Upregulation | Pro-apoptotic | techscience.comspandidos-publications.com |
| Bcl-2 | Downregulation | Anti-apoptotic | techscience.comspandidos-publications.com |
| p53 | Upregulation | Tumor suppressor, pro-apoptotic | techscience.comspandidos-publications.com |
| Caspase-3 | Activation (Cleavage) | Executioner caspase | mdpi.comnih.govtechscience.com |
| Caspase-9 | Activation (Cleavage) | Initiator caspase (intrinsic pathway) | mdpi.comnih.govtechscience.com |
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., JNK, ERK1/2, p38)
The mitogen-activated protein kinase (MAPK) signaling pathways, which include the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase 1/2 (ERK1/2), and p38 MAPK, are crucial in regulating a variety of cellular processes, including apoptosis. researchgate.net this compound has been shown to modulate these cascades in different cellular contexts.
In some cancer cell lines, this compound treatment leads to the activation of the JNK pathway, as evidenced by increased phosphorylation of JNK. techscience.comspandidos-publications.com The activation of the JNK cascade is often associated with pro-apoptotic signaling in response to cellular stress. nih.govnih.gov
The role of the ERK1/2 pathway in this compound-induced apoptosis appears to be more complex and can be cell-type dependent. While some studies report that this compound downregulates the Ras-extracellular signal-regulated kinase (ERK)1/2 signaling pathway, leading to cell growth inhibition and death, others have found that this compound can induce the activation of ERK1/2. mdpi.comtechscience.com This activation of the MEK1/2-ERK1/2 pathway has been linked to the induction of endoplasmic reticulum (ER) stress, which can subsequently trigger apoptosis. nih.gov
Similarly, the p38 MAPK pathway can also be affected by this compound. In certain prostate cancer cells, this compound treatment has been observed to decrease the phosphorylation of p38. techscience.comspandidos-publications.com However, in other cell types like T lymphoblastic leukemic Molt4 cells, this compound has been found to induce the activation of the p38 pathway. nih.govresearchgate.net
This compound's Effect on MAPK Cascades
| MAPK Pathway | Effect of this compound | Cellular Context | References |
|---|---|---|---|
| JNK | Activation (Increased phosphorylation) | Prostate cancer cells, T lymphoblastic leukemia cells | techscience.comspandidos-publications.comresearchgate.net |
| ERK1/2 | Downregulation or Activation | Varies by cell type and concentration | mdpi.comtechscience.comspandidos-publications.com |
| p38 | Downregulation or Activation | Varies by cell type | techscience.comspandidos-publications.comresearchgate.net |
Regulation of Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. mdpi.com Activation of this pathway generally promotes cell survival and inhibits apoptosis. This compound has been demonstrated to exert its pro-apoptotic effects in part by downregulating the PI3K/Akt pathway. mdpi.comtechscience.com
In various cancer cell lines, including prostate and cervical cancer, this compound treatment leads to a dose-dependent decrease in the phosphorylation of both PI3K and Akt, indicating an inhibition of this signaling cascade. mdpi.comtechscience.comspandidos-publications.com By suppressing the PI3K/Akt pathway, this compound can effectively remove the pro-survival signals that protect cancer cells from apoptosis. The inhibition of this pathway is a key mechanism through which this compound facilitates the induction of apoptosis in neoplastic cells. mdpi.com In primary human renal epithelial cells, this compound has been shown to inhibit the phosphorylation of the p85 subunit of PI3K, further confirming its inhibitory effect on this pathway. nih.govnih.gov
Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a crucial organelle for protein folding and modification. aacrjournals.orgmdpi.com A variety of cellular insults can disrupt ER homeostasis, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. aacrjournals.orgmdpi.com In response to ER stress, cells activate a signaling network called the unfolded protein response (UPR). nih.govmdpi.com While the UPR initially aims to restore ER function and promote cell survival, prolonged or severe ER stress can trigger apoptosis. nih.govaacrjournals.org
This compound has been identified as an inducer of ER stress and the UPR in several cancer cell lines. mdpi.comnih.gov In human lung carcinoma cells, this compound treatment leads to the upregulation of numerous genes associated with the ER stress response. aacrjournals.org This induction of ER stress is a critical component of this compound-induced apoptosis. nih.govaacrjournals.org this compound has been shown to activate all three major ER stress sensor pathways: the PKR-like ER kinase (PERK)-eIF2α pathway, the inositol-requiring enzyme 1 (IRE1)-XBP1 pathway, and the activating transcription factor 6 (ATF6) pathway. mdpi.comnih.gov In T lymphoblastic leukemia Molt4 cells, this compound activates the ATF4-ATF3-CHOP cascade of ER stress, which is a key pro-apoptotic branch of the UPR. techscience.com
Role of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Response
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as important signaling molecules at low concentrations but can cause significant cellular damage at high levels, a state known as oxidative stress. techscience.com this compound has been shown to induce the generation of ROS in various cell types, and this increase in oxidative stress is implicated in its pro-apoptotic effects. nih.govnih.govnih.govasm.org
In the yeast Saccharomyces cerevisiae, this compound treatment leads to a rapid and significant increase in intracellular ROS levels. nih.govnih.govasm.org This ROS generation is dependent on the mitochondrial electron transport chain. nih.govnih.govasm.org The oxidative stress induced by this compound contributes to its growth-inhibitory effects, which can be mitigated by the presence of antioxidants. nih.govnih.govasm.org
In mammalian cells, this compound-induced apoptosis is also associated with an accumulation of ROS. nih.gov This increase in oxidative stress can contribute to the disruption of mitochondrial function and the activation of apoptotic signaling pathways. Conversely, this compound has also been reported to have antioxidant properties in certain contexts, where it can increase the levels of reduced glutathione (GSH) and the activity of antioxidant enzymes, thereby protecting against oxidative damage. techscience.comresearchgate.net This dual role suggests that the effect of this compound on the cellular redox state may be context-dependent.
Disruption of Phospholipid Metabolism (e.g., Phosphatidylcholine Synthesis, Diacylglycerol Signaling)
This compound has been shown to interfere with phospholipid metabolism, particularly the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. nih.govnih.govcore.ac.uk The inhibition of PC biosynthesis has been linked to the induction of apoptosis. techscience.comnih.gov
Early studies suggested that this compound induces apoptosis by competitively inhibiting cholinephosphotransferase, the enzyme responsible for the final step in PC synthesis, by competing with diacylglycerol (DAG). nih.govresearchgate.net this compound treatment has been shown to decrease the activity of cholinephosphotransferase, leading to an inhibition of PC biosynthesis. nih.govcore.ac.ukcapes.gov.br
However, further research has indicated that the execution of apoptosis by this compound may be a distinct event from its inhibition of PC biosynthesis. nih.gov While this compound does inhibit PC synthesis, the induction of apoptosis appears to be mediated through a diacylglycerol-related process that is downstream of PC synthesis. nih.gov Exogenous administration of diacylglycerol can prevent this compound-induced apoptosis without restoring PC synthesis, supporting the idea of separate mechanisms. nih.gov
Apoptosis Induction in Fungal Systems (e.g., C. albicans, Saccharomyces cerevisiae, Aspergillus nidulans)
This compound, a quorum-sensing molecule, has been identified as a potent inducer of apoptosis, or programmed cell death, in various fungal species. nih.govnih.govasm.org This process is crucial for understanding fungal pathogenesis and developing potential antifungal strategies. The mechanisms of this compound-induced apoptosis involve a cascade of molecular events, including the activation of specific enzymes and degradation of key cellular organelles.
In the human fungal pathogen Candida albicans, this compound exposure triggers a series of events characteristic of apoptosis. nih.govasm.org Studies have demonstrated that this compound leads to the accumulation of reactive oxygen species (ROS), which in turn contributes to mitochondrial degradation. nih.govnih.govasm.org This mitochondrial dysfunction is a critical step in the apoptotic pathway. Furthermore, this compound has been shown to induce the upregulation of the caspase gene MCA1 in C. albicans. nih.govasm.org This leads to the presence of activated caspases within the cell, which are key executioner proteins in the apoptotic process. nih.govasm.org
In the filamentous fungus Aspergillus nidulans, this compound also induces morphological features characteristic of apoptosis. nih.govunl.edu This process is dependent on functional mitochondria and the production of ROS, highlighting a conserved mechanism across different fungal species. nih.govunl.edu Research on Saccharomyces cerevisiae has further elucidated that this compound treatment promotes the generation of ROS, which appears to be an early event in its growth-inhibitory and pro-apoptotic effects. nih.gov
Proteomic and gene expression analyses in C. albicans have provided a global view of the cellular response to this compound-induced apoptosis. nih.govasm.orgasm.org Upon exposure to this compound, a significant shift in protein expression is observed. nih.govnih.govasm.org Proteins involved in essential cellular functions such as metabolism, glycolysis, and protein synthesis are largely downregulated. nih.govnih.govasm.org Conversely, proteins associated with stress responses, including those involved in protein folding and protection against environmental and oxidative stress, are upregulated. nih.govnih.govasm.org This shift reflects a cellular reprogramming towards a state of stress and eventual cell death.
Gene expression studies in C. albicans have corroborated these findings, showing increased expression of genes encoding for antioxidant proteins and drug responses. asm.org The upregulation of the caspase gene MCA1 is a particularly significant finding from these analyses, directly linking this compound to the activation of the core apoptotic machinery. nih.govasm.org
Table 1: Changes in Protein Expression in C. albicans Exposed to this compound
| Protein Category | Expression Change | Examples of Affected Processes |
|---|---|---|
| Metabolism & Glycolysis | Downregulated | Cellular energy production |
| Protein Synthesis | Downregulated | General protein production |
| Mitochondrial Electron Transport | Downregulated | Respiration and energy conversion |
| Protein Folding & Stress Response | Upregulated | Cellular protection and repair |
| Actin Cytoskeleton Reorganization | Upregulated | Cell structure and morphogenesis |
Immunomodulatory Effects and Signaling in Immune Cells
This compound also exhibits significant immunomodulatory properties, particularly affecting the function of key immune cells like human dendritic cells (DCs). doi.orgnih.gov Dendritic cells are critical for initiating adaptive immune responses, and their modulation by this compound can have profound effects on the host's ability to respond to pathogens.
This compound has been shown to significantly affect the differentiation and maturation of human monocytes into dendritic cells. nih.gov This interference results in an altered functional phenotype of the DCs, impairing their ability to orchestrate an effective immune response. doi.orgnih.gov
Exposure to this compound during DC differentiation leads to a notable reduction in the expression of several surface markers important for maturation and antigen presentation. nih.gov Specifically, the expression of CD1a, CD80, CD83, and CD86 has been found to be significantly decreased. nih.gov
The cytokine secretion profile of DCs is also dramatically altered by this compound. doi.orgnih.gov There is a marked reduction in the secretion of Interleukin-12 (IL-12), a crucial cytokine for promoting Th1-type immune responses which are important for clearing fungal infections. doi.orgnih.govnih.gov Concurrently, this compound leads to an increased release of the anti-inflammatory cytokine IL-10 and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). doi.orgnih.gov This shift in the cytokine milieu from a Th1-promoting to a more anti-inflammatory or dysregulated pro-inflammatory state can impair the host's immune surveillance. doi.orgnih.gov
Table 2: Effect of this compound on Human Dendritic Cell Surface Markers and Cytokine Secretion
| Molecule Type | Molecule Name | Effect of this compound |
|---|---|---|
| Surface Marker | CD1a | Reduced Expression |
| Surface Marker | CD80 | Reduced Expression |
| Surface Marker | CD83 | Reduced Expression |
| Surface Marker | CD86 | Reduced Expression |
| Cytokine | IL-12 | Reduced Secretion |
| Cytokine | IL-10 | Increased Secretion |
The changes induced by this compound in dendritic cell maturation, surface marker expression, and cytokine secretion collectively impair their ability to activate T cells. doi.orgnih.govnih.gov Dendritic cells differentiated in the presence of this compound are unable to induce proper T cell proliferation and responses. nih.gov The altered balance of IL-12 and IL-10 secretion is a key factor in this diminished capacity to activate various T cell subsets, including Th1 and regulatory T cells. doi.orgnih.gov This impairment of DC-mediated T cell activation represents a potential mechanism by which pathogens like C. albicans could evade the host immune system. doi.orgnih.gov
Modulation of Human Dendritic Cell Maturation and Functional Phenotype
Involvement of Nuclear Receptors (e.g., PPARγ, RARα) and MAPK Signaling Pathways
This compound has been shown to interact with and modulate the activity of several nuclear receptors and key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways.
Nuclear Receptors: this compound and its metabolites can act as signaling molecules that modulate the activity of nuclear receptors. It has been demonstrated that this compound can influence the Peroxisome Proliferator-Activated Receptor (PPAR) family, particularly PPARα and PPARγ. nih.govnih.gov In human epidermal keratinocytes, this compound promotes differentiation through the activation of the PPARα signaling pathway. nih.gov This effect appears to be indirect, as this compound treatment leads to an increase in the expression of PPARα itself. nih.gov With regard to PPARγ, high concentrations of this compound and its phosphates have been shown to weakly compete with synthetic ligands, suggesting a potential direct interaction. nih.govexcli.de Furthermore, this compound has been found to increase the expression of the antigen-presenting glycoprotein CD1d in dendritic cells through both PPARγ and Retinoic Acid Receptor alpha (RARα). nih.govdoi.org An orphan nuclear receptor that forms a complex with the retinoid X receptor (RXR) has also been identified as being activated by this compound metabolites. nih.gov
MAPK Signaling Pathways: The MAPK signaling pathways, including the Extracellular signal-Regulated Kinase (ERK1/2), p38, and c-Jun N-terminal kinase (JNK), are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. This compound can modulate these pathways in a context-dependent manner. In some cancer cells, activation of the MEK-ERK signaling pathway is an early and critical event in triggering this compound-induced endoplasmic reticulum stress and subsequent apoptosis. nih.gov Conversely, in certain scenarios like skin tumorigenesis, low doses of this compound have been found to inhibit the Ras-Raf-ERK1/2 signaling pathway, contributing to its chemopreventive effects, whereas higher doses may activate it. nih.gov this compound's influence on dendritic cell maturation also involves the p38 MAPK pathway. nih.govdoi.org
| Target Pathway | Cell/Tissue Type | Observed Effect of this compound | Reference |
| PPARα | Human Epidermal Keratinocytes | Enhances differentiation via increased PPARα expression. | nih.gov |
| PPARγ | Dendritic Cells | Increases CD1d expression. | nih.govdoi.org |
| RARα | Dendritic Cells | Increases CD1d expression. | nih.govdoi.org |
| MEK/ERK | Lung Carcinoma Cells | Activation leads to ER stress and apoptosis. | nih.gov |
| Ras/Raf/ERK1/2 | Mouse Skin Tumors | Low doses inhibit the pathway; high doses induce it. | nih.gov |
| p38 MAPK | Dendritic Cells | Modulates maturation and increases CD1d expression. | nih.govdoi.org |
Influence on Inflammatory Signaling Pathways (e.g., NF-κB, COX-2)
This compound exhibits a dual role in modulating inflammatory signaling pathways, with its effects being largely dependent on the specific cellular environment and stimuli. The primary pathways influenced are the Nuclear Factor-kappa B (NF-κB) pathway and the expression of Cyclooxygenase-2 (COX-2).
In many contexts, this compound demonstrates anti-inflammatory properties by inhibiting the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes. nih.govresearchgate.net By modulating Ras protein activation, this compound can downregulate the expression of inflammatory mediators, including COX-2, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govresearchgate.net For instance, low doses of this compound have been shown to significantly reduce TPA-induced skin inflammation and COX-2 expression in mouse models. nih.gov
Conversely, under different experimental conditions, this compound has been observed to exert pro-inflammatory effects. In human lung adenocarcinoma cells, this compound can induce the phosphorylation of the p65 subunit of NF-κB, leading to increased activity and subsequent expression of genes like COX-2 and IL-1. nih.gov This activation of the NF-κB signaling pathway has also been noted as part of the unfolded protein response in certain cell types. nih.govuni.lu In macrophage cells, this compound has been shown to increase the levels of IL-6, TNF-α, and COX-2. nih.gov
| Signaling Pathway | Cell Type / Model | Effect of this compound | Outcome | Reference |
| NF-κB | Various Cancer Cell Lines | Inhibition | Anti-inflammatory, Anti-cancer | nih.govresearchgate.net |
| COX-2 | Mouse Skin (in vivo) | Downregulation (at low doses) | Anti-inflammatory | nih.gov |
| NF-κB (p65) | Human Lung Adenocarcinoma Cells | Activation (Phosphorylation) | Pro-inflammatory | nih.gov |
| COX-2, IL-6, TNF-α | Macrophage Cells (RAW 264.7) | Upregulation | Pro-inflammatory | nih.gov |
Other Cellular Signaling and Metabolic Interactions
Beyond its influence on nuclear receptors and major signaling cascades, this compound interacts with other critical cellular pathways, including sphingolipid metabolism and the regulation of cytoskeletal components.
Alterations in Sphingolipid Metabolism (e.g., Dihydroceramide Desaturase Inhibition)
This compound significantly impacts sphingolipid metabolism, a class of lipids that are not only structural components of cell membranes but also important signaling molecules. A key mechanism of this compound's action in this pathway is the inhibition of the enzyme dihydroceramide desaturase (DEGS). nih.govasm.orgasm.org
This inhibition is crucial because DEGS catalyzes the conversion of dihydroceramide to ceramide, a central molecule in sphingolipid signaling that is involved in processes like apoptosis and cell cycle arrest. nih.gov By inhibiting this enzyme, this compound treatment leads to an accumulation of dihydroceramides and a corresponding reduction in ceramide levels. nih.govasm.orgasm.org This shift in the balance between dihydroceramides and ceramides has significant downstream consequences. The accumulation of dihydroceramides has been linked to the inhibition of mitochondrial respiration, an effect observed in this compound-treated cells. nih.govasm.org This metabolic disruption can, in turn, affect cellular function and viability. Research in human monocyte-derived dendritic cells has shown that this compound-induced inhibition of dihydroceramide desaturase occurs through the induction of oxidative stress. nih.govasm.org
Regulation of Rho Proteins and Cytoskeletal Organization
This compound can interfere with the proper functioning and localization of Rho family GTPases, which are master regulators of the actin cytoskeleton. nih.govresearchgate.net In the fungus Aspergillus fumigatus, this compound treatment leads to the rapid misplacement of the prenylated Rho proteins AfRho1 and AfRho3 from their normal location at the hyphal tip. nih.govresearchgate.net This delocalization is accompanied by a disorganization of the apical actin cytoskeleton and swelling of the hyphal tips, indicating a disruption of polarized growth. nih.govresearchgate.net
This effect on the cytoskeleton is not limited to fungi. Studies in A549 human lung adenocarcinoma cells have demonstrated that this compound can induce a disorganization of the actin cytoskeleton, which is associated with growth inhibition and the induction of apoptosis. nih.gov The regulation of Rho proteins and the maintenance of cytoskeletal integrity are critical for numerous cellular functions, including cell shape, migration, and division. By disrupting these processes, this compound can exert potent effects on cell fate.
Ecological and Inter Kingdom Roles of Farnesol
Insect Chemical Ecology and Behavior Modulation
Farnesol (B120207) acts as a semiochemical, influencing the behavior of various insect species. Its functions range from attracting individuals for aggregation or feeding to deterring pests.
Role as Insect Pheromones
This compound is a component of pheromones in several insect species, chemicals used for communication within the same species.
Aggregation Pheromones (e.g., Biprorulus bibax)
This compound isomers are recognized components of the aggregation pheromone in the spined citrus bug, Biprorulus bibax lukasiewicz.gov.plcambridge.orgresearchgate.net. This pheromone, produced by males, is responsible for attracting both prereproductive and reproductive females, leading to the formation of aggregations on host trees researchgate.netnih.gov. Studies using synthetic blends containing this compound, along with other compounds like a hemiacetal, linalool, and nerolidol, have demonstrated significant attraction of B. bibax females compared to unbaited sites nih.gov.
Marking Substances (e.g., Bombus pratorum)
This compound serves as a marking substance for certain bumblebee species, including the Scandinavian bumblebee, Bombus pratorum lukasiewicz.gov.plcambridge.orgresearchgate.net. These marking substances are often associated with territorial marking or the recruitment of nest mates to food sources researchgate.netscispace.com.
Feeding Stimulants (e.g., Lutzomyia longipalpis)
While (E)-β-farnesene is primarily known as a feeding stimulant for the sand fly Lutzomyia longipalpis, this compound and other structurally related compounds have also shown some stimulating effects on the feeding behavior of this insect vector frontiersin.orgnih.govnih.govsigmaaldrich.cominvivochem.com. This suggests a potential role for this compound in influencing the host-seeking and feeding activities of sand flies.
Relationship to Aphid Alarm Pheromone Components (e.g., (E)-β-farnesene and Structurally Related Compounds)
(E)-β-farnesene is the principal component of the alarm pheromone in many aphid species lukasiewicz.gov.plfrontiersin.orgnih.govinvivochem.comnih.govlipidmaps.orgplos.org. This sesquiterpene is released by aphids when they are attacked, triggering defensive behaviors in nearby individuals, such as dispersal lipidmaps.orguliege.be. This compound is structurally related to (E)-β-farnesene and has been shown to bind to aphid odorant-binding proteins (OBPs), specifically OBP3, which is implicated in the recognition of the alarm pheromone plos.orgnih.govresearchgate.net. While (E)-β-farnesene elicits the primary alarm response, the interaction of this compound with aphid olfactory proteins highlights its potential to modulate or interfere with aphid communication and behavior plos.orgnih.gov.
Deterrent and Repellent Activities against Insect Pests (e.g., Myzus persicae)
This compound exhibits deterrent and repellent activities against various insect pests, notably aphids such as the peach potato aphid, Myzus persicae, and the maize aphid, Rhopalosiphum maidis lukasiewicz.gov.plresearchgate.netcambridge.orgnih.govmdpi.com. Studies have evaluated the behavioral effects of this compound on M. persicae, demonstrating its strong deterrent activity, which causes aphids to avoid treated plants lukasiewicz.gov.plcambridge.orgnih.gov. The effectiveness of this compound as a deterrent against M. persicae has been observed in choice bioassays, where aphids settled significantly less on this compound-treated leaves compared to control leaves lukasiewicz.gov.plcambridge.org. This deterrent effect can be potent and durable, lasting for at least 24 hours after application cambridge.org. Research using electrical penetration graph (EPG) techniques has further elucidated that this compound acts as a feeding deterrent, reducing the duration of sustained feeding and increasing phloem salivation in M. persicae cambridge.orgnih.gov.
The deterrent activity of this compound against M. persicae is influenced by its structural form, with trans,trans-farnesol showing high activity lukasiewicz.gov.pl. Modifications to the this compound molecule, such as epoxidation, can lead to a loss of deterrent activity, while others, like the incorporation of a carboxy group, may retain strong deterrence lukasiewicz.gov.pl.
Here is a summary of research findings on the deterrent effect of this compound on Myzus persicae settling behavior:
| Treatment | Mean number of aphids on treated leaves (1 hour) | Mean number of aphids on control leaves (1 hour) | Relative Index of Deterrence (DI) (1 hour) | P-value (1 hour) | Mean number of aphids on treated leaves (24 hours) | Mean number of aphids on control leaves (24 hours) | Relative Index of Deterrence (DI) (24 hours) | P-value (24 hours) |
| trans,trans-farnesol | 3.2 ± 1.3 | 10.8 ± 2.1 | 0.5 - 0.7 | < 0.05 | 2.5 ± 1.1 | 10.1 ± 1.9 | 0.5 - 0.7 | < 0.05 |
| Carboxylic acid derivative | - | - | Comparable to this compound | - | - | - | Strong and stable | - |
| Epoxy derivative | - | - | Inactive | - | - | - | Loss of activity | - |
This compound's repellent properties also extend to winged forms of M. persicae, confirming its potential for use in managing aphid populations mdpi.com.
Impact on Insect Growth, Development, and Metamorphosis
This compound and its derivatives have been shown to impact the growth, development, and metamorphosis of insects. Studies on the Egyptian cotton leafworm, Spodoptera littoralis, have demonstrated that this compound can cause significant mortality among larvae, pupae, and adults. ekb.egekb.eg The effects are often dose-dependent, with higher concentrations leading to increased mortality. ekb.egekb.eg
This compound can disrupt the normal developmental program of insects. In S. littoralis, treatment with this compound resulted in a reduction of larval weight gain and a regression of the growth rate. ekb.egekb.eg It also prolonged the larval and pupal durations. ekb.egekb.eg Furthermore, this compound can interfere with ecdysis (molting), leading to the production of larval-pupal intermediates and preventing successful pupation and adult emergence at higher concentrations. ekb.egekb.eg Deformed pupae have also been observed after exposure to this compound. ekb.eg
This compound is structurally related to juvenile hormone (JH), a key regulator of insect development and metamorphosis. frontiersin.orgfrontiersin.org JH maintains the juvenile state in insects, and a drop in JH titer is necessary for the initiation of metamorphosis in holometabolous insects. frontiersin.orgfrontiersin.org The ability of this compound to interfere with metamorphosis suggests it may interact with pathways regulated by juvenile hormone, although a specific nuclear receptor for this compound in insects has not yet been identified. frontiersin.org
| Insect Stage | Effect of this compound Treatment (Spodoptera littoralis) |
| Larva | Increased mortality, reduced weight gain, prolonged duration, disrupted ecdysis, larval-pupal intermediates |
| Pupa | Increased mortality, prolonged duration, suppressed pupation, deformed pupae |
| Adult | Increased mortality, interfered emergence |
Data compiled from research on Spodoptera littoralis. ekb.egekb.eg
Plant-Microbe and Plant-Insect Interactions
This compound plays a role in the complex interactions between plants, microbes, and insects. Its presence in plant essential oils contributes to these interactions.
This compound Production in Plant Essential Oils
This compound is a common constituent of essential oils produced by a variety of plants. taylorandfrancis.comatamanchemicals.comresearchgate.netwikipedia.org It is synthesized in plant cells through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, starting from isoprene (B109036) units. atamanchemicals.comnih.govencyclopedia.pub Farnesyl pyrophosphate, an intermediate in these pathways, is a precursor to this compound. wikipedia.orgmdpi.com
Plants known to contain this compound in their essential oils include:
Citronella taylorandfrancis.comatamanchemicals.comresearchgate.netwikipedia.orgkissedearth.com.au
Neroli taylorandfrancis.comatamanchemicals.comresearchgate.netwikipedia.orgkissedearth.com.au
Cyclamen atamanchemicals.comresearchgate.netwikipedia.orgkissedearth.com.au
Lemongrass atamanchemicals.comresearchgate.netwikipedia.org
Tuberose atamanchemicals.comresearchgate.netwikipedia.org
Rose researchgate.netwikipedia.org
Musk researchgate.netwikipedia.org
Balsam researchgate.netwikipedia.org
Tolu wikipedia.org
Vachellia farnesiana (formerly Acacia farnesiana), from which this compound gets its name. taylorandfrancis.comatamanchemicals.com
The presence of this compound contributes to the characteristic fragrance of these essential oils. taylorandfrancis.comatamanchemicals.comwikipedia.orgkissedearth.com.au
Role in Plant Defense Responses and Pathogen/Herbivore Interactions
Terpenes, including sesquiterpenes like this compound, are a large and diverse group of plant secondary metabolites involved in plant defense against biotic stress. nih.govencyclopedia.pubmdpi.com They can act as defense molecules against pathogens and herbivores. nih.govencyclopedia.pub
While some terpenes, such as (E)-β-farnesene, are known to directly repel herbivores like aphids or attract their natural enemies, the specific role of this compound itself in direct plant defense against herbivores is also being investigated. mdpi.comannualreviews.org Plant-derived compounds, including terpenes, can have insecticidal properties and affect insect development and reproduction. ekb.egekb.egmdpi.com
This compound has also been implicated in plant-microbe interactions. Research suggests that this compound can influence the physiology of fungi, such as Trichoderma harzianum. mdpi.com Furthermore, in the presence of a fungal plant pathogen, a Trichoderma strain overexpressing a gene involved in this compound production showed an ability to up-regulate the expression of plant defense genes related to salicylate (B1505791) signaling, suggesting a role in mediating plant defense responses against fungal pathogens. mdpi.com
Advanced Research Methodologies and Future Directions in Farnesol Studies
Metabolic Engineering Approaches for Enhanced Farnesol (B120207) Production
Metabolic engineering offers a powerful platform for the sustainable and high-yield production of this compound in microbial hosts. By manipulating the genetic and regulatory processes within these microorganisms, it is possible to channel metabolic pathways towards the synthesis of this valuable compound.
Optimization of Microbial Chassis Organisms
The selection and engineering of an appropriate microbial host are foundational to successful metabolic engineering for this compound production. Escherichia coli and Saccharomyces cerevisiae have been extensively studied and engineered for this purpose. frontiersin.org More recently, Zymomonas mobilis has emerged as a promising candidate due to its unique metabolic features. nih.gov
Escherichia coli : As a well-characterized prokaryotic host, E. coli offers rapid growth and facile genetic manipulation. Metabolic engineering strategies in E. coli have focused on harnessing the exogenous mevalonate (B85504) (MVA) pathway to increase the supply of farnesyl pyrophosphate (FPP), the direct precursor to this compound. frontiersin.org
Saccharomyces cerevisiae : This yeast is a popular choice for industrial fermentations due to its robustness and tolerance to harsh conditions. Engineering efforts in S. cerevisiae have involved the deregulation of its native mevalonate pathway to enhance the intracellular pool of FPP. dtu.dk
Zymomonas mobilis : This bacterium is a natural ethanologen with a highly active Entner-Doudoroff pathway, which can provide a high flux of precursors for isoprenoid biosynthesis. frontiersin.orgnih.gov Its potential for this compound production is being actively explored, with studies focusing on understanding and overcoming metabolic bottlenecks in its native methylerythritol 4-phosphate (MEP) pathway. nih.govasm.org
| Microorganism | Key Advantages | Primary Metabolic Pathway for Isoprenoid Precursors | Representative Engineering Strategies |
|---|---|---|---|
| Escherichia coli | Fast growth, well-established genetic tools | Methylerythritol 4-phosphate (MEP) pathway (native), Mevalonate (MVA) pathway (heterologous) | Overexpression of MVA pathway genes, overexpression of ispA (FPP synthase) |
| Saccharomyces cerevisiae | Robust, industrially relevant, GRAS status | Mevalonate (MVA) pathway (native) | Overexpression of truncated HMG-CoA reductase (tHMG1), downregulation of squalene (B77637) synthase (ERG9) |
| Zymomonas mobilis | High glucose uptake rate, high ethanol (B145695) tolerance, GRAS status | Methylerythritol 4-phosphate (MEP) pathway (native) | Overexpression of MEP pathway enzymes, heterologous expression of farnesene (B8742651) synthase |
Strategies for Pathway Flux Enhancement
To maximize this compound production, it is crucial to direct the flow of carbon through the biosynthetic pathway towards the desired product. This is achieved by overexpressing key enzymes and introducing heterologous pathways.
A primary strategy involves the overexpression of genes encoding enzymes in the MVA pathway to boost the supply of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.org Additionally, the overexpression of ispA , the gene encoding FPP synthase, leads to an increased synthesis of farnesyl pyrophosphate. frontiersin.org this compound is then formed from FPP through the action of phosphatases. frontiersin.org In some engineered strains, the introduction of heterologous FPP synthases and phosphatases has been shown to further enhance this compound titers. nih.gov
Protein Engineering for Improved Enzyme Catalytic Activity and Stability
The efficiency of the enzymes within the this compound biosynthesis pathway can be a limiting factor. Protein engineering techniques, such as site-directed mutagenesis and directed evolution, are employed to improve the catalytic activity and stability of key enzymes like FPP synthase. By modifying the active site or other critical regions of the enzyme, it is possible to enhance its substrate affinity and turnover rate, leading to higher this compound yields. acs.orgnih.gov For instance, mutations in protein farnesyltransferase have been shown to significantly increase its catalytic efficiency with various FPP analogs. acs.org
Molecular and Cellular Biological Techniques in this compound Mechanistic Research
Understanding the molecular and cellular effects of this compound is crucial for its development as a therapeutic agent and for optimizing its production. Advanced analytical techniques provide deep insights into the mechanisms of action of this compound.
Proteomic Analysis for Global Protein Expression Profiling
Proteomics, the large-scale study of proteins, is a powerful tool for elucidating the cellular response to this compound. By comparing the proteomes of cells treated with this compound to untreated controls, researchers can identify proteins whose expression levels are altered, providing clues about the pathways and processes affected by the compound.
For example, proteomic analysis of Candida albicans exposed to this compound revealed significant changes in the expression of proteins involved in metabolism, glycolysis, protein synthesis, and stress response. nih.gov Specifically, proteins related to folding and protection against oxidative stress were upregulated, while those involved in mitochondrial electron transport were downregulated. nih.gov Similarly, in human oral squamous carcinoma cells, this compound treatment led to the upregulation of proteins involved in the inhibition of carcinogenesis and the downregulation of proteins that inhibit apoptosis. nih.gov These global protein expression profiles offer a comprehensive view of the cellular reprogramming induced by this compound and are instrumental in identifying its molecular targets and mechanisms of action. nih.govnih.govnih.gov
| Organism/Cell Type | Upregulated Proteins (Selected Examples) | Downregulated Proteins (Selected Examples) | Associated Cellular Processes |
|---|---|---|---|
| Candida albicans | Heat shock proteins, antioxidant enzymes (e.g., superoxide (B77818) dismutase) | Glycolytic enzymes, mitochondrial electron transport chain proteins | Stress response, apoptosis, altered metabolism |
| Human Oral Squamous Carcinoma Cells | Proteins involved in suppression of proliferation and carcinogenesis | Proteins involved in inhibition of apoptosis (e.g., survivin) | Induction of apoptosis, inhibition of cancer cell growth |
Gene Expression Analysis (e.g., RT-PCR, quantitative PCR)
Gene expression analysis has been instrumental in elucidating the molecular mechanisms underlying farnesot's effects on various microorganisms. Techniques such as reverse-transcription polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR) allow researchers to measure changes in the transcription levels of specific genes in response to this compound exposure.
In studies involving Streptococcus mutans, a key bacterium in the formation of dental caries, qPCR has demonstrated that this compound downregulates the expression of several virulence-associated genes, including luxS, brpA, ffh, recA, nth, and smx nih.gov. This downregulation contributes to the inhibitory effect of this compound on biofilm formation nih.gov. Similarly, in Candida albicans, this compound has been shown to influence the expression of genes involved in the yeast-to-hyphae transition, a critical step in its pathogenesis nih.gov. Specifically, this compound downregulates the expression of secreted aspartyl proteinase genes like Sap2, Sap4, Sap5, and Sap6 nih.gov.
Furthermore, research on fluconazole (B54011) resistance in C. albicans biofilms has utilized RT-PCR and qPCR to show that this compound downregulates genes associated with ergosterol (B1671047) biosynthesis (ERG1, ERG3, ERG6, ERG11, and ERG25) and the multidrug resistance gene MDR1 nih.gov. Conversely, this compound treatment can also lead to the upregulation of certain efflux pump genes like CDR1 and MDR1 in some contexts, which is an important consideration for its therapeutic potential nih.govresearchgate.net. In Staphylococcus aureus, qRT-PCR analysis revealed that this compound treatment can induce a significant increase in the expression of the efflux pump gene norB in biofilms researchgate.net.
The table below summarizes the effect of this compound on the expression of various genes in different microorganisms.
| Microorganism | Gene(s) | Effect of this compound | Analytical Technique(s) | Reference |
| Streptococcus mutans | luxS, brpA, ffh, recA, nth, smx | Downregulation | RT-PCR, qPCR | nih.gov |
| Candida albicans | Sap2, Sap4, Sap5, Sap6 | Downregulation | qRT-PCR | nih.gov |
| Candida albicans | ERG1, ERG3, ERG6, ERG11, ERG25, MDR1 | Downregulation | RT-PCR, qPCR | nih.gov |
| Candida albicans | CDR1, MDR1 | Upregulation | RT-qPCR | researchgate.netresearchgate.net |
| Staphylococcus aureus | norB | Upregulation | qRT-PCR | researchgate.net |
Advanced Microscopy Techniques for Biofilm Structure and Cellular Morphology (e.g., Confocal Laser Scanning Microscopy)
Advanced microscopy techniques, particularly Confocal Laser Scanning Microscopy (CLSM), have been pivotal in visualizing the structural and morphological changes induced by this compound in microbial biofilms and cells nih.gov. CLSM allows for the in-depth, three-dimensional analysis of biological structures without causing damage to them nih.gov.
In studies on Staphylococcus epidermidis biofilms, CLSM, in conjunction with live/dead staining, has revealed that this compound, while not highly effective at killing the bacteria within the biofilm, causes significant damage to the cell membrane and may induce biofilm detachment nih.govnih.govresearchgate.net. Similarly, when observing Streptococcus mutans biofilms with CLSM, it was found that this compound treatment results in a thinner biofilm with less extracellular matrix nih.gov.
For Staphylococcus aureus, CLSM has shown that concentrations of 100 µM this compound lead to minimal biofilm formation, and higher concentrations can completely inhibit it asm.org. In Candida albicans, CLSM has been used to visualize the structural changes in biofilms when treated with this compound in combination with antifungal drugs, correlating the observed structural damage with the efficacy of the combination treatments nih.govresearchgate.net.
The use of fluorescent dyes with CLSM provides further insights. For instance, staining with Syto9 and propidium (B1200493) iodide can differentiate between live and dead cells, demonstrating this compound's ability to reduce bacterial cell viability and impair biofilm formation nih.gov.
Biochemical Assays for Enzyme Activity and Signaling Pathway Component Analysis
Biochemical assays are essential for understanding the specific molecular targets of this compound. These assays can measure enzyme activity and analyze the components of signaling pathways that are affected by the compound.
This compound has been shown to modulate several critical signaling pathways. In various cancer cell lines, it can downregulate the Ras-extracellular signal-regulated kinase (ERK)1/2 signaling pathway, which is involved in cell proliferation and survival techscience.commdpi.com. It also affects the NF-κB signaling pathway, which plays a role in the immune and inflammatory response mdpi.comnih.gov. In some cancer cells, this compound has been found to inhibit the PI3K/Akt and JAK/STAT3 signaling cascades mdpi.com.
In the context of fungal pathogens like Candida albicans, this compound is known to inhibit Ras protein pathways, which are involved in morphogenesis nih.govresearchgate.net. Furthermore, this compound's role as a precursor in the ergosterol biosynthesis pathway means that it can influence the activity of enzymes within this pathway nih.gov. Biochemical assays quantifying ergosterol levels have shown that exposure to this compound can decrease the amount of this essential membrane component in fungi like Coccidioides posadasii nih.govnih.gov.
Structure-Activity Relationship (SAR) Studies of this compound Analogues and Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of this compound. By synthesizing and testing analogues and derivatives of this compound, researchers can identify the key structural features responsible for its biological activity and potentially develop new compounds with enhanced efficacy or more desirable properties nih.gov.
One approach to creating this compound analogues involves replacing parts of the isoprene (B109036) chain with other chemical groups. For example, a solid-phase synthesis method using "click chemistry" has been employed to replace the β- and γ-isoprenes of this compound with 1,4-disubstituted 1,2,3-triazole and substituted aryl groups, respectively nih.gov. This allows for the generation of a library of this compound analogues with varying properties, such as increased or decreased hydrophilicity, which can then be tested for their biological activity nih.gov.
These SAR studies can help in the design of this compound-based molecules that could act as inhibitors of specific enzymes, such as protein farnesyltransferase (FTase), an enzyme involved in the post-translational modification of proteins like Ras, which is implicated in many human cancers nih.gov. The development of this compound derivatives also holds promise for overcoming limitations of the natural compound, such as its insolubility in water mdpi.com. For instance, a diaminobutane amide derivative of this compound has been incorporated into polyurethane scaffolds for tissue engineering applications mdpi.com.
Investigation of Synergistic Biological Effects with Other Bioactive Compounds
Mechanisms of Enhanced Antimicrobial and Antifungal Efficacy in Combination Therapies
The combination of this compound with conventional antifungal drugs has shown significant synergistic effects against Candida species. Studies have demonstrated that this compound enhances the activity of azoles like fluconazole and itraconazole (B105839), polyenes like amphotericin B, and echinocandins like micafungin (B1204384) against Candida albicans biofilms nih.govresearchgate.netjohnshopkins.edu. In some cases, the combination of this compound with fluconazole or itraconazole has been shown to revert the resistance profile of azole-resistant Candida isolates nih.gov.
A notable example is the combination of this compound and micafungin, which has shown a greater than expected inhibitory effect on C. albicans biofilms nih.govresearchgate.net. Similarly, this compound has been found to have a synergistic or additive interaction with fluconazole and amphotericin B nih.govresearchgate.net. The table below summarizes the synergistic interactions of this compound with various antifungal agents against C. albicans biofilms.
| Antifungal Agent | Type of Interaction | Reference |
| Fluconazole | Synergistic/Additive | nih.govresearchgate.net |
| Amphotericin B | Additive | nih.govresearchgate.net |
| Micafungin | Synergistic | nih.govresearchgate.net |
In the realm of antibacterial therapy, this compound has been shown to work in synergy with antibiotics like gentamicin (B1671437) against Staphylococcus aureus biofilms nih.gov. The combination of a low concentration of this compound with gentamicin significantly reduced the bacterial population in biofilms, even at gentamicin concentrations below its minimum inhibitory concentration nih.gov. This compound also displays synergistic effects with rifampicin (B610482) mdpi.com.
Elucidation of Molecular Basis for Synergy (e.g., Membrane Permeability Enhancement, Efflux Pump Modulation, Ergosterol Biosynthesis Inhibition)
The molecular mechanisms underlying the synergistic effects of this compound are multifaceted and appear to depend on the combination of drugs and the target organism.
Membrane Permeability Enhancement: One of the primary mechanisms by which this compound potentiates the effects of other drugs is by increasing the permeability of the microbial cell membrane. The hydrophobic nature of this compound allows it to accumulate in the cell membrane, disrupting its integrity and making it more porous mdpi.comnih.gov. This increased permeability facilitates the entry of other antimicrobial agents into the cell, allowing them to reach their intracellular targets more effectively mdpi.commdpi.com. This has been observed in both bacteria, such as S. aureus and E. coli, and fungi mdpi.com.
Efflux Pump Modulation: this compound can also act as an efflux pump inhibitor (EPI) mdpi.com. Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the microbial cell, contributing to drug resistance. By inhibiting these pumps, this compound can increase the intracellular concentration of the co-administered drug, thereby enhancing its efficacy. This has been demonstrated in Mycobacterium smegmatis, where this compound was shown to enhance the accumulation and decrease the efflux of ethidium (B1194527) bromide, a known substrate of efflux pumps mdpi.com.
Ergosterol Biosynthesis Inhibition: As a precursor in the sterol biosynthesis pathway, this compound can interfere with the production of ergosterol, a vital component of fungal cell membranes nih.govnih.gov. Azole antifungals also target this pathway. The combined effect of this compound and an azole drug can lead to a more profound disruption of ergosterol synthesis and, consequently, greater damage to the fungal cell membrane. Studies have shown that this compound downregulates the expression of several ERG genes involved in this pathway, which may contribute to its synergistic effect with fluconazole nih.gov.
Q & A
Basic Research Questions
Q. What experimental approaches are used to elucidate Farnesol-induced apoptosis in Candida albicans?
- Methodological Answer : this compound triggers apoptosis via caspase activation (MCA1) and mitochondrial dysfunction. Key methods include:
- Proteomic analysis to identify downregulated proteins (e.g., glycolysis enzymes) and upregulated stress-response proteins .
- Fluorescent microscopy and TUNEL assays to detect ROS accumulation, mitochondrial degradation, and DNA fragmentation .
- Gene expression profiling to confirm upregulation of antioxidant genes (e.g., SOD1) and caspases .
Q. How does this compound modulate keratinocyte differentiation, and what molecular pathways are involved?
- Methodological Answer : this compound enhances differentiation via PPARα activation. Experimental strategies include:
- Promoter-reporter assays to identify AP-1 binding sites in differentiation markers like involucrin and transglutaminase .
- PPARα knockout models to validate its necessity in murine epidermal differentiation .
- Transcriptional profiling to track upregulation of profilaggrin and loricrin in keratinocytes .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : this compound exposure risks include skin/eye irritation and respiratory toxicity. Key precautions:
- Use personal protective equipment (PPE) such as gloves and goggles, as per EU restrictions and GHS classification .
- Implement ventilation systems to minimize inhalation during in vitro or in vivo applications .
Advanced Research Questions
Q. How does this compound’s dual role as a quorum-sensing molecule and virulence factor create contradictory outcomes in Candida albicans pathogenesis?
- Methodological Answer : Endogenous vs. exogenous this compound alters virulence. Critical studies involve:
- DPP3 knockout mutants to reduce endogenous this compound production, decreasing pathogenicity in murine models .
- Exogenous this compound administration (intraperitoneal/oral) in mice, which paradoxically enhances mortality by increasing fungal load in kidneys .
- Transcriptomic analysis of C. auris to identify species-specific responses, such as altered drug-efflux transporters .
Q. What challenges arise in targeting this compound metabolism for therapeutic applications?
- Methodological Answer : this compound’s glucuronidation and species-specific toxicity limit efficacy. Approaches include:
- LC-MS/MS assays to identify human UGT isoforms (e.g., UGT2B7 in intestine, UGT1A1 in liver) responsible for this compound clearance .
- In silico docking studies to compare this compound’s binding affinity (e.g., Lanosterol 14-demethylase inhibition in Leishmania) with clinical antifungals .
- Pharmacokinetic optimization of nanogel formulations to improve mucosal adhesion and bioavailability in candidiasis models .
Q. How do mitochondrial reactive oxygen species (ROS) contribute to this compound’s cytotoxic effects across eukaryotic cells?
- Methodological Answer : ROS generation is central to this compound’s pro-apoptotic activity. Key evidence includes:
- Chemogenomic screens in Saccharomyces cerevisiae linking this compound sensitivity to mitochondrial complex III (Rieske protein) .
- Mitochondrial DNA depletion experiments showing resistance to this compound-induced apoptosis .
- Pkc1 pathway modulation to regulate ROS thresholds in fungal and mammalian cells .
Q. What molecular mechanisms explain this compound’s anti-inflammatory and anti-cancer properties?
- Methodological Answer : this compound targets Ras/NF-κB signaling. Techniques include:
- Cytokine profiling to demonstrate suppression of TNF-α, IL-6, and COX-2 in macrophages .
- Xenograft models testing this compound’s synergy with chemotherapeutics via apoptosis induction (e.g., caspase-3 activation) .
Tables for Key Findings
Contradictions and Open Questions
- Virulence Paradox : Exogenous this compound exacerbates C. albicans infections in mice despite in vitro antifungal effects .
- Metabolic Trade-offs : this compound’s inhibition of ergosterol synthesis (via ERG25/ERG4 downregulation) may reduce fungal membrane integrity but also limit its own efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
